2,7-dibromo-10H-phenoxazine
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Overview
Description
2,7-Dibromo-10H-phenoxazine is a brominated derivative of phenoxazine, a heterocyclic compound with significant applications in various fields. Phenoxazine derivatives are known for their diverse biological and optoelectronic properties, making them valuable in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dibromo-10H-phenoxazine typically involves the bromination of phenoxazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-10H-phenoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenoxazine core can undergo oxidation and reduction, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxazines, while oxidation can produce phenoxazine-5,10-dioxide .
Scientific Research Applications
2,7-Dibromo-10H-phenoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: Phenoxazine derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Some derivatives are being explored for their therapeutic properties, including antimalarial and antiviral activities.
Mechanism of Action
The mechanism of action of 2,7-dibromo-10H-phenoxazine depends on its application. In biological systems, it may interact with cellular components, leading to oxidative stress or inhibition of specific enzymes. In optoelectronic applications, its electronic properties are exploited to enhance the performance of devices such as OLEDs and solar cells .
Comparison with Similar Compounds
Phenoxazine: The parent compound, known for its diverse applications in material science and medicine.
Phenothiazine: A structurally similar compound with significant pharmacological properties, used in antipsychotic and antihistamine medications.
2,7-Dichloro-10H-phenoxazine: Another halogenated derivative with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: 2,7-Dibromo-10H-phenoxazine is unique due to the presence of bromine atoms, which influence its reactivity and electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and other optoelectronic devices .
Properties
Molecular Formula |
C12H7Br2NO |
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Molecular Weight |
341.00 g/mol |
IUPAC Name |
2,7-dibromo-10H-phenoxazine |
InChI |
InChI=1S/C12H7Br2NO/c13-7-2-4-11-10(5-7)15-9-3-1-8(14)6-12(9)16-11/h1-6,15H |
InChI Key |
SJWGXHDBIHJIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
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